

A Technical Guide to the Spectral Characteristics of 5-Hydroxypyridine-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Hydroxypyridine-2-carboxylic acid

Cat. No.: B014830

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Introduction

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound with the molecular formula $C_6H_5NO_3$.^[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group, makes it a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals.^{[2][3]} A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Hydroxypyridine-2-carboxylic acid**.

Molecular Structure

The structural arrangement of functional groups on the pyridine ring dictates the spectral characteristics of **5-Hydroxypyridine-2-carboxylic acid**.

Caption: Chemical Structure of **5-Hydroxypyridine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for **5-Hydroxypyridine-2-carboxylic acid**, the following data is based on established principles of NMR spectroscopy and predicted values.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Hydroxypyridine-2-carboxylic acid** is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid groups are also expected to be present, often as broad singlets.

Predicted ¹H NMR Data (in DMSO-d₆)

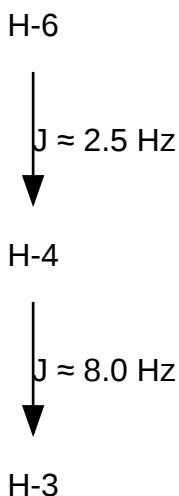
| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------|--|--------------|---------------------------|
| H-3 | 7.20 - 7.40 | d | ~8.0 |
| H-4 | 7.60 - 7.80 | dd | ~8.0, ~2.5 |
| H-6 | 8.10 - 8.30 | d | ~2.5 |
| -OH (hydroxyl) | 9.0 - 11.0 | br s | - |
| -COOH | 12.0 - 14.0 | br s | - |

Interpretation:

- H-6: This proton is ortho to the nitrogen and meta to the electron-donating hydroxyl group, and ortho to the electron-withdrawing carboxylic acid group. The proximity to the electronegative nitrogen and the carboxylic acid group would deshield it the most, placing it furthest downfield. It is expected to appear as a doublet due to coupling with H-4.
- H-4: This proton is coupled to both H-3 and H-6, and is expected to appear as a doublet of doublets.

- H-3: This proton is ortho to the electron-donating hydroxyl group, which would shield it and shift it upfield relative to the other ring protons. It should appear as a doublet due to coupling with H-4.
- -OH and -COOH Protons: These acidic protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on concentration and solvent. The carboxylic acid proton is typically more deshielded than the phenolic proton.[4]

Figure 2. Predicted ^1H NMR Splitting Pattern



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Caption: Predicted ^1H NMR splitting pattern for the aromatic protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid.

Predicted ^{13}C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------|--|
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 125 - 130 |
| C-5 | 155 - 160 |
| C-6 | 140 - 145 |
| -COOH | 165 - 170 |

Interpretation:

- -COOH: The carbonyl carbon of the carboxylic acid is expected to be the most deshielded carbon, appearing in the typical range for carboxylic acids (160-180 ppm).[4]
- C-5: This carbon is directly attached to the electronegative hydroxyl group, leading to a significant downfield shift.
- C-2: This carbon is attached to the carboxylic acid group and is adjacent to the ring nitrogen, resulting in a downfield shift.
- C-6: Being adjacent to the nitrogen atom, this carbon will also be deshielded.
- C-4 and C-3: These carbons are expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Hydroxypyridine-2-carboxylic acid** will be characterized by the vibrational modes of its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibrational Mode | Intensity |
|--------------------------------|-------------------------------|------------------|
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3200 | O-H stretch (hydroxyl) | Broad, Medium |
| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |
| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| 1320 - 1210 | C-O stretch (carboxylic acid) | Medium |
| ~1200 | C-O stretch (hydroxyl) | Medium |

Interpretation:

- A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[4]
- The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹.
- The O-H stretching of the hydroxyl group will likely be a broad peak around 3200 cm⁻¹.
- Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of **5-Hydroxypyridine-2-carboxylic acid** is 139.11 g/mol .

Expected Mass Spectrum Data

- Molecular Ion (M⁺): m/z = 139

- Key Fragments:

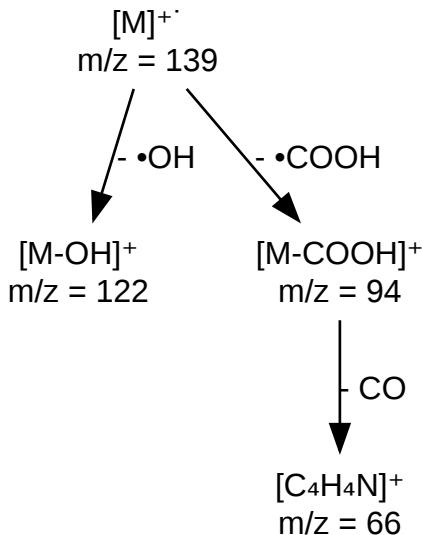
- m/z = 122 ([M-OH]⁺)
 - m/z = 94 ([M-COOH]⁺)

- $m/z = 66 ([C_4H_4N]^+)$

Interpretation of Fragmentation:

The molecule is expected to fragment in a predictable manner under electron ionization (EI). A primary fragmentation pathway would involve the loss of the carboxylic acid group.

Figure 3. Proposed Mass Spectrometry Fragmentation



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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Hydroxypyridine-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a relevant m/z range.

Conclusion

The spectral data of **5-Hydroxypyridine-2-carboxylic acid** are consistent with its chemical structure, containing a hydroxyl-substituted pyridine ring and a carboxylic acid moiety. While experimental data is not widely available, predictive analysis based on fundamental spectroscopic principles provides a reliable framework for its characterization. The information presented in this guide serves as a valuable resource for researchers and scientists working with this important synthetic intermediate.

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